2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
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Description
2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23BrN2O5S and its molecular weight is 483.38. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Binding and Ligand Development
The compound , identified as a potent σ2 receptor ligand, is part of a series of tetrahydroisoquinolinyl benzamides explored for their receptor binding affinities. These compounds, including variations like 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, have been synthesized and evaluated in vitro for their affinity towards σ receptors. The structural modifications, such as fusing methylene-, ethylene-, and propylenedioxy rings onto the tetrahydroisoquinoline in place of methoxy groups, have been found to significantly affect their σ2 receptor affinity. For instance, the introduction of a methylenedioxy analog showed a 10-fold greater σ1 affinity compared to the parent compound, whereas modifications leading to greater conformational fluidity, like opening the tetrahydroisoquinoline ring, resulted in a substantial decrease in σ2 affinity. These findings highlight the crucial role of the constrained tetrahydroisoquinoline ring system in maintaining high σ2 receptor binding affinity and selectivity, making these compounds significant in the development of selective ligands for σ receptors (Xu, Lever, & Lever, 2007).
properties
IUPAC Name |
2-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O5S/c1-27-18-11-14-7-9-23(13-15(14)12-19(18)28-2)29(25,26)10-8-22-20(24)16-5-3-4-6-17(16)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOLCAHVGLVWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide |
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